3-Hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
Description
The compound 3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrolone core substituted with a 5-methyl-1,3,4-thiadiazole ring, a 4-methoxyphenyl group, and a 4-methylbenzoyl moiety. The molecule’s design combines electron-donating (methoxy) and electron-withdrawing (benzoyl) groups, which may influence its solubility, stability, and intermolecular interactions .
Properties
CAS No. |
462069-95-0 |
|---|---|
Molecular Formula |
C22H19N3O4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19N3O4S/c1-12-4-6-15(7-5-12)19(26)17-18(14-8-10-16(29-3)11-9-14)25(21(28)20(17)27)22-24-23-13(2)30-22/h4-11,18,26H,1-3H3/b19-17+ |
InChI Key |
ZVFQTRABQLHQNC-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Biological Activity
3-Hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities that have been investigated in various studies. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features multiple functional groups that contribute to its biological activities. The presence of a thiadiazole moiety is particularly significant in enhancing its pharmacological properties.
Anticancer Activity
Recent studies have shown that derivatives of compounds containing the thiadiazole structure exhibit significant anticancer properties. For instance, one study reported that a related compound demonstrated an IC50 value of 1 μM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin (IC50 = 0.5 μM) . The structure–activity relationship (SAR) analysis revealed that electron-donating groups at specific positions on the molecule enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various bacterial and fungal strains. In one study, synthesized derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against selected Gram-positive and Gram-negative bacteria as well as fungi . This suggests that the compound could be a promising candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of the compound was assessed using the DPPH assay, where it showed an IC50 value of 22.3 µM, indicating significant free radical scavenging ability compared to ascorbic acid . This property is crucial for preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Thiazolidin Derivatives : A series of thiazolidin-4-one analogues were synthesized and tested for their antiproliferative effects, revealing comparable efficacy to traditional anticancer drugs . The presence of hydroxyl groups significantly improved their antioxidant potential.
- Structure–Activity Relationship Studies : Research focused on how variations in substituents on the thiadiazole ring influence biological activity has provided insights into optimizing these compounds for enhanced therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Electron Effects : The target compound’s 4-methylbenzoyl group provides moderate electron withdrawal compared to the thiophene carbonyl in , which may reduce reactivity but improve stability.
- Solubility : The absence of polar groups (e.g., carboxamide in ) in the target compound suggests lower aqueous solubility, a common limitation in pyrrolone/thiadiazole hybrids.
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent, insights can be inferred from analogs:
- Pyrazolone Derivatives : Analogs such as and demonstrate antimicrobial and anti-inflammatory activities, suggesting that the target’s thiadiazole and benzoyl groups may confer similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
